molecular formula C35H29N5O7S B11563095 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11563095
M. Wt: 663.7 g/mol
InChI Key: PFWTUTWSFOSJJR-ZSNJKBEMSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the formation of the hydrazinecarbonyl linkage and the addition of the 3,5-dinitrobenzamide moiety .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro groups would produce corresponding amines .

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylsulfanyl derivatives, naphthalen-2-ylmethoxy compounds, and hydrazinecarbonyl-linked molecules. These compounds share structural similarities but may differ in their specific functional groups and overall activity .

Uniqueness

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C35H29N5O7S

Molecular Weight

663.7 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-[[4-(naphthalen-2-ylmethoxy)phenyl]methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C35H29N5O7S/c41-34(29-17-30(39(43)44)19-31(18-29)40(45)46)37-33(23-48-22-25-6-2-1-3-7-25)35(42)38-36-20-24-11-14-32(15-12-24)47-21-26-10-13-27-8-4-5-9-28(27)16-26/h1-20,33H,21-23H2,(H,37,41)(H,38,42)/b36-20+

InChI Key

PFWTUTWSFOSJJR-ZSNJKBEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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